N-(3-chloro-2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, resulting in the formation of hydroxy derivatives.
Substitution: The aromatic ring of the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: The compound’s anti-inflammatory and anticancer properties are of particular interest in medicinal chemistry. It is being investigated for its potential to treat various inflammatory conditions and cancers.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins and exerting anti-inflammatory effects.
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-2-methylphenyl)-4-methylbenzenesulfonamide
- 3-chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
Comparison: While these compounds share structural similarities with N-(3-chloro-2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide, they differ in their functional groups and overall molecular architecture. These differences can lead to variations in their biological activities and chemical reactivity. For instance, the presence of a thiazole ring in N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine may confer different pharmacological properties compared to the chromene-based compound.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows for diverse synthetic modifications and applications, making it a valuable asset in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C17H12ClNO3 |
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Molecular Weight |
313.7 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO3/c1-10-12(18)6-4-7-13(10)19-17(21)16-9-14(20)11-5-2-3-8-15(11)22-16/h2-9H,1H3,(H,19,21) |
InChI Key |
COYSUMDCDPEVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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